molecular formula C16H19N5O3 B2553093 N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide CAS No. 2198735-82-7

N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide

Cat. No. B2553093
CAS RN: 2198735-82-7
M. Wt: 329.36
InChI Key: FLGVMWSFDCRYTE-UHFFFAOYSA-N
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Description

N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide is a synthetic compound that belongs to the family of indazole-3-carboxamides. It is a potent and selective inhibitor of a class of enzymes called poly(ADP-ribose) polymerases (PARPs). PARPs are involved in various cellular processes, including DNA repair, cell death, and inflammation. Therefore, this compound has potential applications in scientific research related to cancer, neurodegenerative diseases, and inflammation.

Mechanism of Action

The mechanism of action of N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide involves the inhibition of PARP enzymes. This compound are involved in the repair of single-stranded DNA breaks by catalyzing the transfer of ADP-ribose units from NAD+ to target proteins, including PARP itself. PARP inhibition leads to the accumulation of DNA damage, which can induce cell death, especially in cancer cells with defects in DNA repair pathways. PARP inhibition also leads to the activation of alternative DNA repair pathways, such as homologous recombination, which can be exploited in combination with other anticancer agents.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its inhibition of PARP enzymes. PARP inhibition leads to the accumulation of DNA damage and the activation of alternative DNA repair pathways, which can induce cell death or promote cell survival, depending on the cellular context. In cancer cells with defects in DNA repair pathways, PARP inhibition can induce synthetic lethality and sensitize cells to other anticancer agents. In normal cells, PARP inhibition can protect cells from oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide in lab experiments are related to its potency and selectivity as a PARP inhibitor. This compound has been shown to have higher potency and selectivity than other PARP inhibitors, such as olaparib and rucaparib. Therefore, this compound can be used at lower concentrations and with fewer off-target effects. However, the limitations of using this compound in lab experiments are related to its solubility and stability. This compound is poorly soluble in aqueous solutions and can degrade over time, which can affect its activity and consistency.

Future Directions

There are several future directions for the research and development of N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide and other PARP inhibitors. One direction is to explore the combination of PARP inhibitors with other anticancer agents, such as chemotherapy and immunotherapy, to enhance their efficacy and reduce resistance. Another direction is to investigate the potential applications of PARP inhibitors in other diseases, such as cardiovascular diseases, metabolic disorders, and infectious diseases. Moreover, the development of new PARP inhibitors with improved solubility, stability, and selectivity can expand their applications in scientific research and clinical practice.

Synthesis Methods

The synthesis method of N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide involves several steps, including the reaction of 2-bromoacetophenone with 2-aminoethanol to form 2-(2-hydroxyethyl)phenyl ketone. The subsequent reaction of 2-(2-hydroxyethyl)phenyl ketone with 2-aminopropionitrile and sodium hydride yields 2-(2-cyanoethyl)phenyl ketone. Finally, the reaction of 2-(2-cyanoethyl)phenyl ketone with 3-aminobenzamide and trifluoroacetic acid leads to the formation of this compound.

Scientific Research Applications

N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide has potential applications in scientific research related to cancer, neurodegenerative diseases, and inflammation. In cancer research, PARP inhibitors like this compound have shown promising results in preclinical and clinical studies as a monotherapy or in combination with other anticancer agents. PARP inhibitors have been shown to induce synthetic lethality in cancer cells with defects in DNA repair pathways, such as BRCA1/2 mutations. In neurodegenerative diseases, PARP inhibitors have been shown to protect neurons from oxidative stress and inflammation, which are implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's. In inflammation research, PARP inhibitors have been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.

properties

IUPAC Name

N-[3-oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-2-13(22)17-9-10-18-14(23)7-8-19-16(24)15-11-5-3-4-6-12(11)20-21-15/h2-6H,1,7-10H2,(H,17,22)(H,18,23)(H,19,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGVMWSFDCRYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCNC(=O)CCNC(=O)C1=NNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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